1-Phenylbutylazanium;chloride
Description
1-Phenylbutylazanium chloride is a quaternary ammonium salt characterized by a phenyl-substituted butyl chain linked to a positively charged nitrogen atom (azanium ion), with chloride as the counterion. Such compounds are typically utilized in organic synthesis, pharmaceuticals, or industrial processes due to their ionic nature and reactivity .
Properties
IUPAC Name |
1-phenylbutylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLJBKBDJRRHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-Phenylbutylazanium chloride with structurally or functionally related chloride salts, drawing on data from diverse sources:
Table 1: Comparative Analysis of Nitrogen-Containing Chloride Salts
Key Comparative Insights
Structural Diversity :
- 1-Phenylbutylazanium chloride shares the quaternary ammonium core with benzalkonium chloride , but the latter’s long alkyl chains enhance its surfactant properties .
- Phenyldiazonium chloride ’s diazonium group (N₂⁺) makes it highly reactive, unlike the more stable azanium ion in 1-Phenylbutylazanium chloride .
Stability and Handling :
- Diazonium salts (e.g., phenyldiazonium chloride) require strict temperature control, whereas quaternary ammonium salts like 1-Phenylbutylazanium chloride are easier to handle .
- Hydrazine derivatives (e.g., 1-Benzyl-1-phenylhydrazine hydrochloride) exhibit moderate stability but are prone to oxidation, limiting their shelf life .
Applications :
- Benzalkonium chloride is widely used in medical and consumer products, whereas 1-Phenylbutylazanium chloride may find niche roles in catalysis or ionic liquids due to its tailored hydrophobicity.
- Phenyldiazonium chloride ’s transient stability restricts its use to controlled synthetic steps, such as aryl coupling reactions .
Analytical Methods :
- Benzalkonium chloride is routinely quantified via HPLC or spectrophotometry in pharmaceutical formulations . Similar methods may apply to 1-Phenylbutylazanium chloride, though structural differences (e.g., UV absorption profiles) would require validation.
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